
tert-Butyl tosyl-DL-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl tosyl-DL-alaninate is a compound that combines the structural features of tert-butyl, tosyl, and DL-alanine. This compound is often used in organic synthesis and has applications in various fields, including chemistry and biology. The tert-butyl group provides steric hindrance, while the tosyl group is a good leaving group in substitution reactions. DL-alanine is an amino acid that serves as a building block for peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl tosyl-DL-alaninate can be synthesized through the esterification of DL-alanine with tert-butyl alcohol in the presence of a tosylating agent. One common method involves the use of tosyl chloride and a base such as pyridine to facilitate the reaction. The reaction typically proceeds under mild conditions, with the tert-butyl group providing protection to the amino acid during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl tosyl-DL-alaninate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Esterification and Hydrolysis: The ester bond can be formed or broken under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Tosyl Chloride: Used for tosylation reactions.
Pyridine: Acts as a base in tosylation reactions.
Boron Trifluoride Etherate: Used as a catalyst in esterification reactions.
Major Products Formed
Substituted Alanine Derivatives: Formed through nucleophilic substitution reactions.
Hydrolyzed Products: Resulting from the breakdown of the ester bond under acidic or basic conditions.
Scientific Research Applications
Chemistry
tert-Butyl tosyl-DL-alaninate is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its ability to undergo substitution reactions makes it valuable in the construction of various chemical structures .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. The compound’s stability and reactivity make it suitable for use in biochemical assays .
Medicine
Its structural features allow for the modification of biological activity .
Industry
In industrial applications, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl tosyl-DL-alaninate involves its ability to act as a substrate or inhibitor in enzymatic reactions. The tert-butyl group provides steric hindrance, while the tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The DL-alanine moiety can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Tosylate: Similar in structure but lacks the amino acid component.
tert-Butyl Alaninate: Contains the tert-butyl and alanine moieties but lacks the tosyl group.
Tosyl-DL-alanine: Contains the tosyl and alanine moieties but lacks the tert-butyl group.
Uniqueness
tert-Butyl tosyl-DL-alaninate is unique due to its combination of the tert-butyl, tosyl, and DL-alanine moieties. This combination provides a balance of steric hindrance, reactivity, and biological functionality, making it a versatile compound in various applications .
Properties
CAS No. |
69320-91-8 |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3 |
InChI Key |
QERPRDHBJSPFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


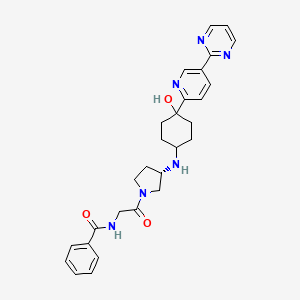
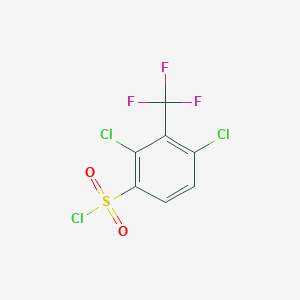
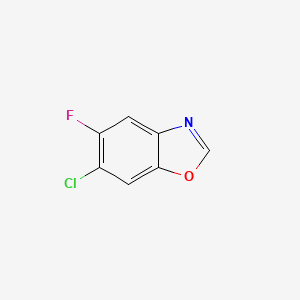
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


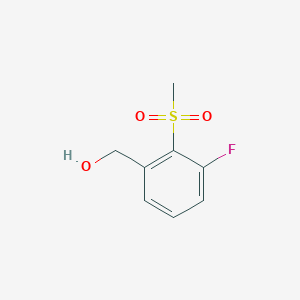
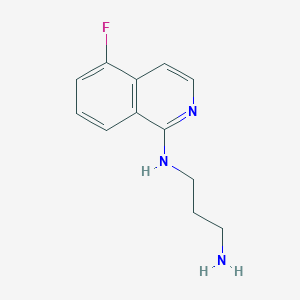

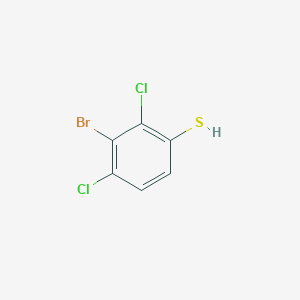

![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)

![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
